molecular formula C22H15ClN4O3S B5153757 N-(2-chlorophenyl)-2-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino]benzamide

N-(2-chlorophenyl)-2-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino]benzamide

Cat. No.: B5153757
M. Wt: 450.9 g/mol
InChI Key: WCUZSGJMLZWECJ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino]benzamide is a complex organic compound that features a benzamide core substituted with a chlorophenyl group and a thiazolylamino group

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O3S/c23-17-6-2-4-8-19(17)24-21(28)16-5-1-3-7-18(16)25-22-26-20(13-31-22)14-9-11-15(12-10-14)27(29)30/h1-13H,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUZSGJMLZWECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Cl)NC3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino]benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.

    Amidation: The final step involves the formation of the benzamide linkage through a reaction between the chlorophenylamine and the thiazolylamine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under suitable conditions.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Reduction of Nitro Group: Formation of the corresponding aniline derivative.

    Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-2-aminobenzamide: Lacks the thiazole and nitro groups.

    N-(2-chlorophenyl)-2-[[4-(4-aminophenyl)-1,3-thiazol-2-yl]amino]benzamide: Contains an amino group instead of a nitro group.

Uniqueness

The presence of both the nitro group and the thiazole ring in N-(2-chlorophenyl)-2-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino]benzamide may confer unique chemical reactivity and biological activity compared to similar compounds.

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